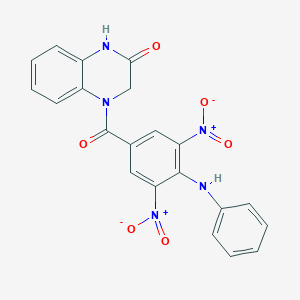

4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-(4-anilino-3,5-dinitrobenzoyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O6/c27-19-12-24(16-9-5-4-8-15(16)23-19)21(28)13-10-17(25(29)30)20(18(11-13)26(31)32)22-14-6-2-1-3-7-14/h1-11,22H,12H2,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBKXJGBOGXEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])NC4=CC=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 4-(Phenylamino)Benzoic Acid

Starting with 4-aminobenzoic acid , the amine group is first protected (e.g., via acetylation) to prevent undesired side reactions during nitration. Subsequent nitration with a mixture of HNO₃ and H₂SO₄ introduces nitro groups at the 3- and 5-positions, driven by the meta-directing nature of the acetylated amine. Deprotection under acidic conditions regenerates the free amine, yielding 3,5-dinitro-4-aminobenzoic acid .

Critical Considerations:

Introduction of the Phenylamino Group

The free amine in 3,5-dinitro-4-aminobenzoic acid is coupled with aniline via a Buchwald-Hartwig amination or Ullmann-type reaction. De Brabander et al. demonstrated that ligand-free Ullmann couplings between aryl halides and amines proceed efficiently under mild conditions (e.g., CuI catalysis, DMF, 80°C). Applying this to 3,5-dinitro-4-iodobenzoic acid and aniline would yield 3,5-dinitro-4-(phenylamino)benzoic acid after hydrolysis.

Optimization Data:

-

Catalyst: CuI (10 mol%)

Acylation of the Core Heterocycle

The final step involves coupling the 3,5-dinitro-4-(phenylamino)benzoyl group to the 3,4-dihydroquinoxalin-2(1H)-one core. This is achieved via Schotten-Baumann acylation , where the benzoyl chloride derivative reacts with the secondary amine of the heterocycle.

Benzoyl Chloride Preparation

3,5-dinitro-4-(phenylamino)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane to generate the corresponding acid chloride. The reaction is typically complete within 2–4 hours at reflux, with yields exceeding 85%.

Coupling Reaction

The acid chloride is reacted with 3,4-dihydroquinoxalin-2(1H)-one in the presence of a base (e.g., NaHCO₃) to neutralize HCl byproducts. Bonuga et al. reported similar acylations using chloroacetyl chloride , achieving 74% yield under phase-transfer conditions (CH₂Cl₂, 0°C to RT). Adapting these conditions, the target compound is isolated via filtration and recrystallization.

Reaction Conditions:

-

Solvent: Dichloromethane

-

Base: NaHCO₃ (2 equiv)

-

Temperature: 0°C to room temperature

Alternative Synthetic Pathways

Michael Addition-Cyclization Cascades

Rozhkov et al. described a Michael addition approach using maleic acid derivatives and o-phenylenediamine to construct 3-substituted dihydroquinoxalin-2-ones. While this method primarily targets simpler derivatives, it could be modified by employing 3,5-dinitro-4-(phenylamino)benzoyl acrylates as Michael acceptors, enabling simultaneous acylation and cyclization.

Data Tables

Table 1. Key Intermediates and Yields

Table 2. Reaction Conditions for Critical Steps

| Step | Reagents/Conditions | Temperature | Time |

|---|---|---|---|

| Core heterocycle formation | Chloroacetic acid, NH₃, H₂O | Reflux | 1 h |

| Nitration | HNO₃, H₂SO₄, Ac₂O | 0–5°C | 3 h |

| Ullmann coupling | CuI, DMF, K₂CO₃ | 80°C | 12 h |

| Acylation | NaHCO₃, CH₂Cl₂ | 0°C–RT | 2 h |

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The phenylamino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

Research into the biological activity of this compound has identified several promising applications:

Anticancer Activity

Studies have indicated that derivatives of quinoxaline exhibit significant anticancer properties. The compound's structural features allow it to interact with various cellular targets involved in cancer progression. For instance, it has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

Quinoxaline derivatives have demonstrated antimicrobial activities against various pathogens. The presence of nitro groups in the structure enhances the compound's ability to penetrate bacterial cell walls, making it effective against resistant strains. This property is crucial in the ongoing battle against antibiotic resistance.

Neuroprotective Effects

Recent studies suggest that compounds similar to 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s disease. The ability to inhibit acetylcholinesterase (AChE) activity is a key mechanism through which these compounds exert their effects, potentially improving cognitive function by increasing acetylcholine levels in the brain .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited tumor growth in xenograft models, suggesting potential for further development as an anticancer agent.

- Neuroprotective Research : Another investigation focused on the inhibition of AChE by this compound, revealing its potential as a dual inhibitor for both AChE and butyrylcholinesterase (BChE), which could be beneficial in treating Alzheimer's disease .

Data Tables

| Application Area | Biological Activity | Mechanism of Action |

|---|---|---|

| Anticancer | Induces apoptosis | Cell cycle disruption |

| Antimicrobial | Inhibits bacterial growth | Cell wall penetration |

| Neuroprotective | Inhibits AChE | Increases acetylcholine levels |

Mechanism of Action

The mechanism of action of 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The phenylamino group may interact with proteins or enzymes, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Compound A : 4-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS: 952861-10-8)

- Core Structure: Shares the 3,4-dihydroquinoxalin-2(1H)-one backbone.

- Substituents: Features a sulfonyl group linked to a 3,5-dimethylpiperidine moiety instead of nitro and phenylamino groups.

- Molecular Weight : 427.5 g/mol (C22H25N3O4S).

- The dimethylpiperidine substituent may improve solubility in organic solvents, whereas the nitro groups in the target compound could reduce solubility due to increased crystallinity .

Compound B : 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g)

- Core Structure : Combines pyrazolone, tetrazole, and benzodiazepine moieties.

- Substituents : Includes a coumarin unit, which confers fluorescence properties absent in the target compound.

- The tetrazole group in Compound B may enhance metabolic stability compared to the nitro groups in the target compound, which are prone to reduction under physiological conditions .

Physicochemical and Functional Comparison

Research Findings and Gaps

- Reactivity : The target compound’s nitro groups may render it susceptible to nucleophilic aromatic substitution or reduction reactions, whereas Compound A’s sulfonyl group is more chemically inert.

- Biological Activity: While Compound B’s benzodiazepine core implies neuroactivity, the target compound’s nitroquinoxaline structure aligns with inhibitors of enzymes like phosphodiesterases or kinases.

- Synthetic Accessibility : Compound A’s synthesis likely involves sulfonation and piperidine coupling, whereas the target compound requires nitration and phenylamination steps, which may pose regioselectivity challenges .

Biological Activity

The compound 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a derivative of 3,4-dihydroquinoxalin-2-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C22H17N5O7

- CAS Number : 300704-89-6

The presence of dinitro and phenylamino groups contributes to its biological properties.

Research indicates that compounds within the 3,4-dihydroquinoxalin-2-one family exhibit various mechanisms of action, including:

- Antiviral Activity : Some derivatives have been shown to act as non-nucleoside reverse-transcriptase inhibitors (NNRTIs), effectively inhibiting HIV replication.

- Antibacterial Activity : Compounds in this class have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Certain derivatives act as antagonists to inflammatory pathways.

Biological Activity Data

A summary of the biological activities associated with this compound is provided in the following table:

Antiviral Activity

One notable study involved the evaluation of a related compound (GW420867X) in clinical trials for HIV treatment. It was well tolerated and showed potent antiviral activity when administered alone or in combination with other antiretrovirals. This suggests that similar compounds may have comparable efficacy against viral infections .

Antibacterial Activity

A study investigating the antibacterial properties of various 3,4-dihydroquinoxalin-2-one derivatives found that several exhibited significant activity against Staphylococcus aureus and Escherichia coli. The compound with a fluorine substituent showed particularly strong antibacterial effects . The results are summarized in the following table:

| Compound No. | Substituent | E. coli Zone of Inhibition (mm) | S. aureus Zone of Inhibition (mm) |

|---|---|---|---|

| 5a | H | 18 | 15 |

| 5b | m-OCH3 | 19 | 18 |

| 5i | m-F | 20 | 17 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one?

- Methodological Answer : The compound can be synthesized via condensation of substituted o-phenylenediamine derivatives with glyoxalate esters. For example, ethyl glyoxalate reacts with o-phenylenediamine under ethanol reflux (45°C) to form the quinoxalinone core, followed by functionalization with nitro and phenylamino groups using bromination and Suzuki coupling (phenylboronic acid, Pd(PPh₃)₄, Cs₂CO₃ in DMF/H₂O at 80°C) .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (¹H NMR) to confirm substitution patterns. For nitro groups, IR spectroscopy can detect characteristic NO₂ stretching (~1520 cm⁻¹). Chromatographic methods (HPLC with Purospher® STAR columns) ensure purity >95% .

Q. What solubility and stability considerations are critical for handling this compound?

- Methodological Answer : The compound is likely polar due to nitro and amide groups. Test solubility in DMSO or DMF for stock solutions. Stability studies should monitor nitro group reduction under acidic/basic conditions and photodegradation using accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can reaction yields be optimized for the nitro-functionalized intermediate?

- Methodological Answer :

- Step 1 : Use nitrating mixtures (H₂SO₄/HNO₃) at 0°C to avoid over-nitration.

- Step 2 : Introduce electron-withdrawing groups (e.g., benzoyl) to direct nitro substitution to the 3,5-positions .

- Step 3 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry (e.g., 1.2 equivalents of nitrating agent) .

Q. What strategies mitigate instability of the nitro groups during biological assays?

- Methodological Answer :

- Reductive Stability : Avoid strong reducing agents (e.g., NaCNBH₃) in aqueous buffers. Use inert atmospheres (N₂/Ar) during storage.

- Photostability : Conduct assays in amber glassware or under low-light conditions. Add antioxidants (e.g., BHT) to prevent radical degradation .

Q. How can environmental fate studies be designed for this compound?

- Methodological Answer :

- Degradation Pathways : Use OECD 301B (Ready Biodegradability Test) to assess abiotic hydrolysis and microbial degradation.

- Ecotoxicology : Apply Daphnia magna acute toxicity tests (OECD 202) and algae growth inhibition (OECD 201) to evaluate LC₅₀/EC₅₀ values.

- Analytical Methods : Quantify environmental residues via LC-MS/MS with a C18 column and electrospray ionization .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, serum concentration).

- Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare IC₅₀ values from independent studies.

- Mechanistic Studies : Validate target engagement via SPR (surface plasmon resonance) or CRISPR knockouts .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- Cancer Research : Use NCI-60 cell lines for cytotoxicity screening (72-hour MTT assay).

- Antimicrobial Studies : Employ microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Q. How can computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures of quinoxaline-binding proteins (e.g., kinases).

- ADMET Prediction : Apply SwissADME or ADMETLab 2.0 to estimate permeability (LogP), CYP450 inhibition, and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.